3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with difluoromethyl groups and an isopropylbenzoyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl groups are introduced through a series of fluorination reactions, while the isopropylbenzoyl group is added via acylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the isopropylbenzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-(4-isopropylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, 3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of both difluoromethyl groups and an isopropylbenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O2/c1-8(2)9-3-5-10(6-4-9)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHSVFSUMPUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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